Ethyl N-succinimidoxyacetate

Description

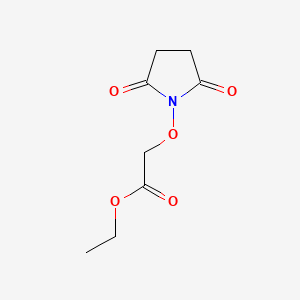

Ethyl N-succinimidoxyacetate (CAS: Not explicitly provided in evidence) is a succinimide-derived compound synthesized by reacting N-hydroxysuccinimide (NHS, CAS: 6066-82-6) with halogenated esters, such as ethyl chloroacetate, in the presence of triethylamine . It is characterized by an oxyacetate side chain esterified with an ethyl group, forming a structure that combines the reactivity of succinimide with the ester functionality.

Properties

CAS No. |

79403-56-8 |

|---|---|

Molecular Formula |

C8H11NO5 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

ethyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate |

InChI |

InChI=1S/C8H11NO5/c1-2-13-8(12)5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3 |

InChI Key |

CNDJUVGQHKMCKJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CON1C(=O)CCC1=O |

Canonical SMILES |

CCOC(=O)CON1C(=O)CCC1=O |

Other CAS No. |

79403-56-8 |

Synonyms |

ethyl N-succinimidoxyacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares this compound with analogs in terms of structure, applications, and research findings:

Structural and Functional Analysis

- Ethyl vs. Methyl Esters: this compound and its methyl analog share a succinimide core but differ in ester alkyl chain length.

- Succinimide vs. Acetamide/Cyano Derivatives: Unlike Ethyl acetamidocyanoacetate (which lacks the succinimide ring), this compound’s cyclic imide structure likely contributes to its anticonvulsant activity by mimicking endogenous neuromodulators .

- Nitroso Derivatives: Compounds like n-nitrososarcosine ethyl ester highlight the critical role of functional groups; the nitroso moiety confers carcinogenic risk, limiting therapeutic use despite structural similarities .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing Ethyl N-succinimidoxyacetate, and what analytical techniques confirm its purity and structure?

- Methodological Answer : this compound is typically synthesized via esterification of N-hydroxysuccinimide (NHS) with ethyl chloroacetate under anhydrous conditions. A common protocol involves reacting NHS with ethyl chloroacetate (1:1.2 molar ratio) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours. Triethylamine is added to neutralize HCl byproducts. The product is purified via vacuum distillation or recrystallization from ethanol .

- Analytical Validation :

- NMR Spectroscopy : Key peaks include the succinimide ring protons (δ 2.8–3.0 ppm, quartet) and the ethyl ester group (δ 1.2–1.4 ppm, triplet for CH3; δ 4.1–4.3 ppm, quartet for CH2) .

- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm. Retention times are compared against commercial NHS esters for validation .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from moisture and strong bases to prevent hydrolysis .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. What role does this compound play in bioconjugation chemistry?

- Mechanistic Role : As an NHS-activated ester, it reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Its ethyl group enhances solubility in organic solvents compared to hydrophilic NHS esters, making it suitable for modifying hydrophobic molecules like lipids or small-molecule drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve conjugation efficiency with this compound?

- Optimization Strategies :

- pH Control : Maintain pH 7.5–8.5 (using borate or phosphate buffers) to ensure amine nucleophilicity without accelerating ester hydrolysis .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for hydrophobic substrates; add 10% DMSO to aqueous buffers to enhance reagent solubility .

- Temperature : Reactions are typically performed at 4°C for heat-sensitive biomolecules or 25°C for small molecules.

Q. How do researchers resolve contradictions in reactivity data across solvent systems?

- Case Study : Conflicting hydrolysis rates in DMF vs. aqueous buffers can arise from competing nucleophilic attack (amine conjugation vs. water-mediated ester breakdown). To resolve this:

- Kinetic Monitoring : Use stopped-flow IR or HPLC to track reaction progress and identify side-product formation .

- Solvent Polarity Adjustments : Introduce co-solvents (e.g., 20% acetonitrile in water) to balance reactivity and stability .

Q. What mechanistic insights explain this compound’s hydrolysis susceptibility?

- Hydrolysis Pathways :

- Base-Catalyzed : OH⁻ attacks the carbonyl carbon, cleaving the ester bond to yield NHS and ethyl glycolate.

- Acid-Catalyzed : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.

- Mitigation Strategies :

- Use anhydrous solvents and molecular sieves during synthesis.

- Avoid buffers with high ionic strength, which promote hydrolysis .

Q. How can computational methods predict this compound’s stability under varying conditions?

- Computational Approach :

- Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis and conjugation reactions. For example, simulate transition states in aqueous vs. organic environments to identify stabilizing interactions .

- Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation tendencies in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.